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Compound of Interest

Compound Name: Difluorosilane

Cat. No.: B1194483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for

Difluorosilane (SiH₂F₂). The information is compiled from critically evaluated sources and

computational chemistry databases, offering a valuable resource for researchers in various

fields, including materials science and drug development.

Core Thermodynamic Data
The fundamental thermodynamic properties of gas-phase Difluorosilane at standard

conditions (298.15 K and 1 bar) are summarized below. This data is primarily sourced from the

NIST-JANAF Thermochemical Tables and the Computational Chemistry Comparison and

Benchmark DataBase.[1][2]

Property Value Units Source

Standard Molar

Enthalpy of Formation

(ΔfH°)

-790.78 kJ/mol NIST WebBook[2]

Standard Molar

Entropy (S°)
262.12 J/mol·K NIST WebBook[2]

Molar Heat Capacity

(Cp)
54.21 J/mol·K CCCBDB
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Temperature-Dependent Heat Capacity
The heat capacity of Difluorosilane varies with temperature. This relationship can be

accurately described using the Shomate Equation, with parameters provided by the NIST

WebBook.[2][3] The equation is as follows:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

Cp° = heat capacity (J/mol*K)

t = temperature (K) / 1000

The coefficients for two temperature ranges are provided in the table below.

Temperatur
e Range (K)

A B C D E

298 - 1200 24.71861 143.8183 -103.6448 28.20208 -0.435500

1200 - 6000 102.6272 2.898095 -0.564317 0.037951 -12.94287

Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard

enthalpy of formation (ΔfH°) and the standard entropy (S°) of the substance and its constituent

elements in their standard states using the following equation:

ΔfG° = ΔfH° - TΔS°

To calculate the standard entropy change of formation (ΔS°), the standard entropies of the

constituent elements in their standard states are required:

Si (crystal): 18.8 J/mol·K

H₂ (gas): 130.7 J/mol·K
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F₂ (gas): 202.8 J/mol·K

Experimental and Computational Protocols
The thermodynamic data presented in this guide are the result of a combination of

experimental measurements and high-level computational chemistry calculations. The values

reported in the NIST-JANAF Thermochemical Tables are critically evaluated data from various

primary sources.[4][5]

Experimental Determination
Enthalpy of Formation: The standard enthalpy of formation of Difluorosilane is typically

determined through reaction calorimetry.[6] This involves measuring the heat evolved or

absorbed in a chemical reaction involving the compound. For silicon-containing compounds,

this can be a complex process, often involving combustion calorimetry in the presence of

fluorine or other auxiliary substances to ensure complete reaction. The heat of reaction is

measured using a calorimeter, and the enthalpy of formation is then derived using Hess's Law,

incorporating the known enthalpies of formation of the other reactants and products.

Entropy and Heat Capacity: The standard entropy and heat capacity of gaseous

Difluorosilane are determined from statistical mechanics calculations based on molecular

properties obtained from spectroscopic measurements, such as infrared and microwave

spectroscopy.[7] These spectroscopic techniques provide information about the vibrational

frequencies and rotational constants of the molecule. This data is then used in statistical

mechanics formulas to calculate the translational, rotational, and vibrational contributions to the

entropy and heat capacity.[7][8] Low-temperature calorimetric measurements can also be used

to determine the heat capacity over a range of temperatures, and from this, the entropy can be

calculated by integrating the heat capacity divided by the temperature from 0 K to the desired

temperature.

Computational Determination
Modern, high-accuracy thermodynamic data for molecules like Difluorosilane are often

obtained from sophisticated computational chemistry methods. These methods aim to solve the

electronic Schrödinger equation to a high level of accuracy, providing thermochemical

properties that are often competitive with experimental results.[9][10]
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Prominent methods for such calculations include:

Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that involve a

series of calculations at different levels of theory and with different basis sets.[11][12] The

results of these individual calculations are then combined in a well-defined way to

extrapolate to a high-accuracy energy. These methods are designed to provide "chemical

accuracy," which is typically defined as being within 1-2 kcal/mol of the experimental value

for enthalpies of formation.

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to the G-n theories, CBS

methods are multi-step procedures that aim to extrapolate the results of calculations to the

complete basis set limit.[9] This addresses one of the major sources of error in ab initio

calculations.

The general workflow for these computational methods involves:

Geometry Optimization: The molecular geometry of Difluorosilane is optimized to find its

lowest energy structure.

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the

optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE)

and to calculate the vibrational contributions to the entropy and heat capacity.

Single-Point Energy Calculations: A series of high-level single-point energy calculations are

performed with large basis sets.

Extrapolation and Correction: The energies from the various calculations are combined and

extrapolated to a final, high-accuracy energy, which is then used to calculate the enthalpy of

formation.

Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the

thermodynamic data for Difluorosilane.
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Workflow for Thermodynamic Data Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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